molecular formula C16H23NO B13047888 (1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine

Cat. No.: B13047888
M. Wt: 245.36 g/mol
InChI Key: HJVLPBFONWTHDR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine (CAS 1270175-45-5) is a chiral amine compound of significant interest in medicinal chemistry and pharmacological research. This chemical belongs to a class of compounds investigated as potential Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonists . The TRPV1 receptor is a key molecular integrator of painful stimuli, and its antagonism represents a promising non-opioid strategy for targeting chronic neuropathic pain conditions . Early-phase clinical studies on related topical TRPV1 antagonists have demonstrated significant analgesic effects on laser-evoked potentials and pinprick pain in models of UVB-irradiated skin, supporting the potential of this mechanism for treating painful conditions affecting the skin without systemic side effects . With a molecular formula of C16H23NO and a molecular weight of 245.37 g/mol, this compound is supplied as a high-purity material for research applications . It is structurally characterized by a chiral center and features a cyclopentyloxy phenyl group and a cyclopropylethylamine moiety. Researchers can access this compound for exploratory studies in neuroscience, analgesia research, and the development of novel therapeutic agents. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(1R)-1-(4-cyclopentyloxyphenyl)-2-cyclopropylethanamine

InChI

InChI=1S/C16H23NO/c17-16(11-12-5-6-12)13-7-9-15(10-8-13)18-14-3-1-2-4-14/h7-10,12,14,16H,1-6,11,17H2/t16-/m1/s1

InChI Key

HJVLPBFONWTHDR-MRXNPFEDSA-N

Isomeric SMILES

C1CCC(C1)OC2=CC=C(C=C2)[C@@H](CC3CC3)N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC3CC3)N

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopropylethylamine Moiety

The cyclopropylethylamine fragment is a crucial building block. Literature reports several routes to cyclopropylethylamines, with recent scalable methods favoring Curtius degradation of corresponding carboxylic acids:

  • Starting from 1-bromo-1-cyclopropylcyclopropane, the corresponding 1-cyclopropylcyclopropanecarboxylic acid is prepared via lithiation and carboxylation steps.
  • The acid undergoes Curtius degradation (via the acyl azide intermediate) to produce an N-Boc-protected cyclopropylamine derivative.
  • Subsequent acidic deprotection yields the cyclopropylamine hydrochloride salt in high yield (~87%).

This approach is advantageous due to:

  • Scalability to multi-gram quantities.
  • Avoidance of chromatographic purification steps.
  • Improved yields compared to reductive cyclopropanation methods from nitriles.

Introduction of the Cyclopentyloxyphenyl Group

The 4-cyclopentyloxyphenyl moiety is introduced by etherification of a 4-hydroxyphenyl precursor:

  • The phenol group on the aromatic ring is alkylated with cyclopentyl bromide or cyclopentyl tosylate under basic conditions (e.g., potassium carbonate in DMF).
  • This step requires anhydrous conditions to prevent hydrolysis and side reactions.
  • The etherification typically proceeds with good yields (70-90%) and maintains the aromatic integrity.

Coupling of the Cyclopropylethylamine to the Aromatic Moiety

The key coupling involves linking the cyclopropylethylamine side chain to the 4-cyclopentyloxyphenyl ring at the chiral center:

  • One strategy involves reductive amination of the corresponding ketone or aldehyde derivative of the cyclopentyloxyphenyl moiety with cyclopropylethylamine.
  • Alternatively, nucleophilic substitution on a suitable leaving group attached to the phenyl ring with the amine can be employed.
  • Stereochemical control is achieved by starting from optically pure intermediates or by chiral resolution post-synthesis.

Purification and Characterization

  • The final compound is purified by recrystallization or chromatographic techniques.
  • Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Data Table Summarizing Key Preparation Steps

Step No. Starting Material / Intermediate Reaction Type Conditions / Reagents Yield (%) Notes
1 1-Bromo-1-cyclopropylcyclopropane Lithiation + Carboxylation tert-Butyllithium, CO2, low temperature 62-89 Scale-dependent yield; large scale lower
2 1-Cyclopropylcyclopropanecarboxylic acid Curtius Degradation Diphenylphosphoryl azide, Boc2O, dry solvents 76 N-Boc protected amine intermediate
3 N-Boc-protected amine Acidic deprotection HCl in diethyl ether 87 Gives cyclopropylamine hydrochloride
4 4-Hydroxyphenyl derivative Etherification Cyclopentyl bromide, K2CO3, DMF 70-90 Forms 4-cyclopentyloxyphenyl intermediate
5 Cyclopropylethylamine + 4-cyclopentyloxyphenyl derivative Reductive amination or nucleophilic substitution NaBH3CN or suitable base, solvent Variable Stereochemical control critical

Research Findings and Analysis

  • The Curtius degradation route to cyclopropylamines is superior to reductive cyclopropanation of nitriles, providing higher yields and better scalability.
  • Etherification of phenols with cyclopentyl halides is a well-established method with reliable yields and minimal side products.
  • The coupling step to form the chiral amine requires careful stereochemical control; the use of chiral auxiliaries or enantiopure starting materials is recommended.
  • Dry and anhydrous conditions during Curtius degradation and etherification are critical to prevent side reactions such as urea formation or hydrolysis.
  • The overall synthetic route can be adapted for scale-up given the robustness of the key steps.

Chemical Reactions Analysis

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amine group, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles (e.g., alkyl halides).

Scientific Research Applications

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

a. Mannich Base Derivatives

describes the synthesis of a Mannich base, (+)-(1R)-1-{[(1R,1S)-2-oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride, via aminomethylation of cyclohexanone . This compound shares a chiral benzylic amine framework with the target molecule but differs in substituents (cyclohexyl vs. cyclopentyloxy phenyl and cyclopropyl groups). Key distinctions include:

  • Stereochemical Complexity : Both compounds exhibit optical activity, but the Mannich base in forms a mixture of (R,R)- and (R,S)-diastereomers, whereas the target compound’s stereochemistry is fixed at the benzylic position.
  • Synthetic Yield: The Mannich base is synthesized in 60% yield , comparable to the 71% yield reported for the structurally distinct cyclopropane-phenoxy compound 15cc in .
b. Phenoxy-Cyclopropane Derivatives

Compound 15cc [(2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone] () shares a cyclopropane ring and aromatic substitution with the target molecule. However, its tertiary-butylphenoxy group and pyrrolidinyl ketone moiety introduce distinct electronic and steric effects:

  • Diastereomer Ratio : Compound 15cc is synthesized as a 6:1 diastereomeric mixture , highlighting challenges in stereocontrol during cyclopropane formation—a consideration relevant to the target compound’s synthesis.
  • Physical State : Unlike crystalline Mannich bases (), 15cc is isolated as a colorless oil, suggesting differences in intermolecular interactions due to substituents .
c. Ethoxy-Substituted Amines

The compound (1R)-1-(3,4-diethoxyphenyl)-2-methylpropylamine () features ethoxy groups on the phenyl ring and a methylpropylamine chain. Key comparisons include:

  • Steric Effects : The cyclopropylethylamine group in the target compound may impose greater steric hindrance than the 2-methylpropylamine chain in , affecting receptor binding or metabolic stability.

Physicochemical and Spectroscopic Properties

Property Target Compound Mannich Base () Compound 15cc ()
Melting Point Not reported 175–176°C Oil (no mp)
Stereochemical Purity Single enantiomer (R-config.) Diastereomeric mixture (6:1) Diastereomeric mixture (6:1)
Synthetic Yield Not reported 60% 71%
Key Functional Groups Cyclopentyloxy, cyclopropyl Cyclohexanone, phenyl tert-Butylphenoxy, pyrrolidinyl

Biological Activity

(1R)-1-(4-Cyclopentyloxyphenyl)-2-cyclopropylethylamine is a chemical compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C16_{16}H23_{23}NO, with a molecular weight of approximately 245.36 g/mol. The compound features a cyclopentyloxy group attached to a phenyl ring and a cyclopropylethylamine moiety, which may enhance its lipophilicity and receptor binding affinity compared to similar compounds .

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors. Preliminary studies suggest that it may exhibit affinity for the following receptors:

  • Serotonin receptors : Potential modulation of mood and anxiety.
  • Dopamine receptors : Implications for neuropsychiatric disorders.
  • Adrenergic receptors : Possible effects on cardiovascular function.

These interactions can lead to diverse pharmacological effects, making the compound a candidate for further research in therapeutic applications.

Therapeutic Potential

Research indicates that this compound may have potential applications in treating conditions such as:

  • Anxiety disorders : By modulating serotonin levels.
  • Depression : Through dopamine receptor interactions.
  • Cardiovascular diseases : Via adrenergic receptor modulation.

The compound's unique structure allows for the synthesis of derivatives that may exhibit enhanced efficacy or selectivity in biological assays, further expanding its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(1R)-1-(3-Cyclopentyloxyphenyl)-2-cyclopropylethylamineC16_{16}H23_{23}NODifferent positioning of the cyclopentyloxy group
2-CyclopropylethylamineC9_{9}H13_{13}NSimpler structure without phenolic substitution
(S)-N-(4-Cyclohexoxyphenyl)cyclopropanamineC16_{16}H23_{23}NCyclohexane instead of cyclopentane

The specific arrangement of functional groups in this compound may enhance its biological activity and selectivity, making it a valuable candidate for further investigation.

Study on Neurotransmitter Interaction

A recent study aimed to evaluate the interaction of this compound with serotonin receptors. The results indicated that the compound exhibited significant binding affinity, suggesting potential antidepressant properties. This was assessed using radiolabeled ligand binding assays, demonstrating its capability to modulate serotonin levels effectively.

Pharmacokinetic Profiles

Pharmacokinetic studies have shown that this compound possesses favorable absorption characteristics, with preliminary data indicating good bioavailability and metabolic stability. These properties are essential for developing therapeutic agents as they influence dosing regimens and efficacy in clinical settings .

Toxicology and Safety Profile

Initial toxicological assessments have suggested that this compound has a low toxicity profile at therapeutic doses. Further studies are needed to establish comprehensive safety data, including long-term effects and potential drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.